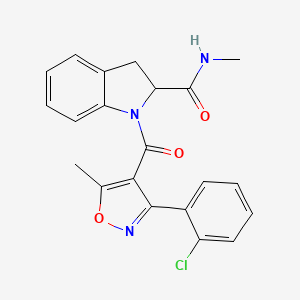

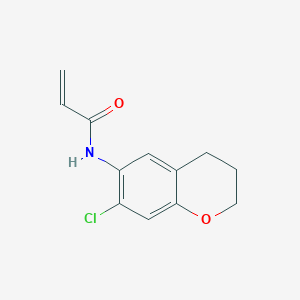

![molecular formula C25H27NO5 B2929274 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 2460750-36-9](/img/structure/B2929274.png)

2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid” is a complex organic molecule . It is related to the fluorene family of compounds, which are polycyclic aromatic hydrocarbons consisting of three six-membered rings .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a fluorene moiety, a spirocyclic ring system, and an acetic acid group . The fluorene moiety is a polycyclic aromatic hydrocarbon, while the spirocyclic ring system and acetic acid group contribute to the compound’s overall polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For example, its solubility would be affected by the polar acetic acid group and the nonpolar fluorene moiety . Its melting and boiling points would be relatively high due to the presence of multiple ring structures .科学的研究の応用

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds involves the utilization of derivatives related to 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid. For example, derivatives have been developed through intermolecular Ugi reactions involving gabapentin, showcasing the creation of novel compounds with potential biological activities. These reactions have been instrumental in producing N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and related molecules, which are explored for their theoretical and practical applications in drug design and development (Amirani Poor et al., 2018).

Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to the chemical structure , is extensively used to protect hydroxy-groups during peptide synthesis. This strategy allows for the synthesis of peptides under conditions where other base-labile protecting groups remain intact, significantly contributing to the field of bioorganic chemistry by offering a reliable method for the creation of biologically active peptides and small proteins (Gioeli & Chattopadhyaya, 1982). Further advancements have been made with the development of new reagents like Fmoc-OASUD, enhancing the purity of Fmoc-amino acids used in peptide synthesis, thereby reducing impurities and improving overall synthesis outcomes (Rao et al., 2016).

Antiviral Research

In the pursuit of antiviral agents, derivatives of this compound have been explored for their potential antiviral activities. For instance, N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of these compounds as antiviral molecules (Apaydın et al., 2020).

Anticancer Research

Furthermore, the synthesis of novel adamantane derivatives, including compounds with the this compound structure, has been investigated for their cytotoxic and apoptotic effects on various cancer cell lines. These studies provide insights into the potential therapeutic applications of such derivatives in cancer treatment (Turk-Erbul et al., 2021).

将来の方向性

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also aim to elucidate its physical and chemical properties, synthesis methods, and mechanisms of action .

特性

IUPAC Name |

2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c27-23(28)13-17-14-25(16-31-17)9-11-26(12-10-25)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22H,9-16H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNRLFXEJPBQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(OC2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

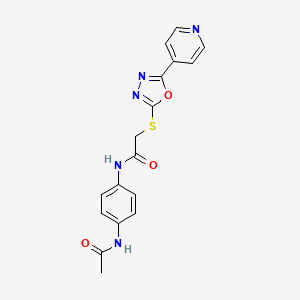

![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)

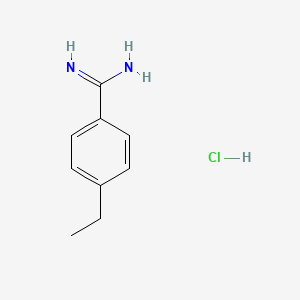

![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)

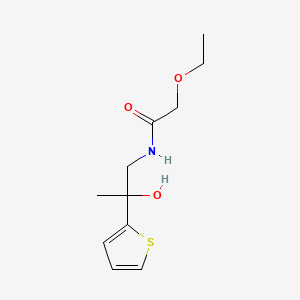

![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)

![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

![Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2929208.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2929214.png)